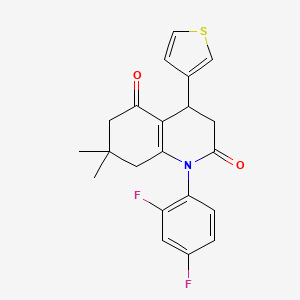![molecular formula C19H22N2O3S2 B15005158 6',6'-Dimethyl-2'-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5',6'-tetrahydro-3'H-spiro[1-benzopyran-2,4'-pyrimidine]-7,8-diol](/img/structure/B15005158.png)
6',6'-Dimethyl-2'-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5',6'-tetrahydro-3'H-spiro[1-benzopyran-2,4'-pyrimidine]-7,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol is a complex organic compound that features a unique spiro structure. This compound is characterized by its multiple functional groups, including a thiophene ring, a pyrimidine ring, and a benzopyran moiety. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the thiophene and pyrimidine rings. Key steps may include:
Formation of the Spiro Core: This can be achieved through a cyclization reaction involving a benzopyran precursor.
Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the spiro core.
Functionalization of the Pyrimidine Ring: This can be done through nucleophilic substitution or other suitable reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be carefully controlled.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.
化学反应分析
Types of Reactions
6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substituent being introduced, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.
科学研究应用
6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol has several scientific research applications:
Chemistry: It is used as a model compound to study spiro structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its functional groups may play a role.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism of action of 6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound’s planar structure may allow it to intercalate into DNA, affecting gene expression and cellular function.
相似化合物的比较
Similar Compounds
6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol: This compound itself serves as a reference point.
Spiro[benzopyran-pyrimidine] Derivatives: Other derivatives with different substituents on the pyrimidine or benzopyran rings.
Thiophene-Containing Compounds: Compounds with thiophene rings that exhibit similar reactivity.
Uniqueness
The uniqueness of 6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol lies in its combination of functional groups and spiro structure
属性
分子式 |
C19H22N2O3S2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
6,6-dimethyl-2-methylsulfanyl-4'-thiophen-2-ylspiro[1,5-dihydropyrimidine-4,2'-3,4-dihydrochromene]-7',8'-diol |
InChI |
InChI=1S/C19H22N2O3S2/c1-18(2)10-19(21-17(20-18)25-3)9-12(14-5-4-8-26-14)11-6-7-13(22)15(23)16(11)24-19/h4-8,12,22-23H,9-10H2,1-3H3,(H,20,21) |
InChI 键 |
MBCPPOKJQJROEC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2(CC(C3=C(O2)C(=C(C=C3)O)O)C4=CC=CS4)N=C(N1)SC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-chlorophenyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B15005075.png)
![Ethyl 1-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B15005088.png)
![(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B15005098.png)
![4'-methyl-N~2~-[2-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B15005100.png)
![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B15005102.png)
![7-(2,4-dimethoxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15005118.png)
![5-amino-3-[(Z)-1-cyano-2-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B15005124.png)
![9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005132.png)
![3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005140.png)
![4-chloro-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B15005142.png)
![Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate](/img/structure/B15005150.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B15005151.png)

![11-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005154.png)
